1-(4,4-Difluorocyclohexyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(11)7-2-4-8(9,10)5-3-7/h6-7H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBNSCUACNFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Analytical and Spectroscopic Characterization of 1 4,4 Difluorocyclohexyl Ethan 1 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(4,4-difluorocyclohexyl)ethan-1-amine, a multi-nuclear and multi-dimensional approach provides a complete picture of its atomic connectivity and stereochemistry.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental insights into the molecular structure. The proton-decoupled ¹³C NMR spectrum is particularly valuable as it typically displays a single peak for each unique carbon atom, providing a direct count of non-equivalent carbons in the molecule. libretexts.orgcompoundchem.com
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethylamine (B1201723) side chain and the cyclohexyl ring. The methyl group (CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton (CH). The methine proton, in turn, would be a quartet, coupled to the three methyl protons. The protons on the cyclohexane (B81311) ring would appear as complex multiplets in the aliphatic region, with their chemical shifts influenced by the presence of the fluorine atoms and the ethylamine substituent.
The ¹³C NMR spectrum provides complementary information. The presence of the two fluorine atoms on C4 of the cyclohexane ring induces characteristic splitting patterns due to C-F coupling and significantly shifts the resonance of C4 to a lower field (higher ppm value). modgraph.co.uknih.gov The carbons adjacent to the C-F₂ group (C3 and C5) also exhibit splitting due to two-bond C-F coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities Predicted chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz).
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| CH₃-CH | ~1.10 (d, J ≈ 6.5 Hz) | ~23.5 (s) |
| CH₃-CH | ~2.70 (q, J ≈ 6.5 Hz) | ~52.0 (t, J ≈ 4 Hz) |
| Cyclohexyl-CH | ~1.50 (m) | ~42.0 (t, J ≈ 4 Hz) |
| Cyclohexyl-CH₂ (C2, C6) | ~1.60-1.80 (m) | ~32.5 (t, J ≈ 22 Hz) |
| Cyclohexyl-CH₂ (C3, C5) | ~1.85-2.05 (m) | ~35.0 (t, J ≈ 22 Hz) |
Application of ¹⁹F NMR in Fluorinated Organic Compound Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion range. alfa-chemistry.comnih.gov This technique is crucial for confirming the presence and electronic environment of fluorine atoms within a molecule.
For this compound, the two geminal fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would appear as a triplet due to coupling with the two adjacent methylene (B1212753) (CH₂) groups (protons at C3 and C5). The chemical shift is characteristic of fluorine atoms attached to a saturated carbocycle. semanticscholar.orgresearchgate.net
Table 2: Predicted ¹⁹F NMR Data
| Atom Position | Predicted ¹⁹F Chemical Shift (δ, ppm) | Multiplicity |
|---|
Two-Dimensional NMR Methodologies (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the complete bonding network of a molecule.
The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify which protons are directly attached to which carbon atoms. columbia.educolumbia.edu For this compound, an HSQC spectrum would show correlation cross-peaks connecting the signals in the ¹H spectrum to the signals of their corresponding carbons in the ¹³C spectrum. For example, it would confirm the connection between the methyl protons (~1.10 ppm) and the methyl carbon (~23.5 ppm).
The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range connectivity, typically over two or three bonds. columbia.educolumbia.eduyoutube.com This is particularly useful for connecting molecular fragments, especially around quaternary carbons or heteroatoms. In this case, a key HMBC correlation would be observed between the methine proton of the ethylamine group (CH) and the C1 carbon of the cyclohexane ring, confirming the attachment point of the side chain to the ring. Further correlations from the C2/C6 ring protons to the C4 carbon would solidify the assignment of the difluorinated position.
Mass Spectrometry (MS) for Precise Molecular Characterization
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. measurlabs.cominfinitalab.com This precision allows for the determination of a molecule's elemental composition from its exact mass. algimed.comresearchgate.netresearchgate.net For this compound (molecular formula C₈H₁₅F₂N), HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a specific, calculated exact mass. The experimental observation of this ion at the predicted m/z value confirms the elemental formula.
Table 3: Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an effective method for assessing the purity of a compound and identifying any potential impurities. nih.gov
A common approach for the analysis of a primary amine like this compound involves reverse-phase chromatography using a C18 column. teledyneisco.com The mobile phase typically consists of an aqueous component and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like formic acid. The acid helps to protonate the amine, leading to better peak shape and improved ionization efficiency for mass spectrometric detection. waters.com In an LC-MS analysis, the compound would elute at a characteristic retention time, and the mass spectrometer would confirm its identity by detecting the corresponding molecular ion, thereby providing a robust assessment of its purity.
Chromatographic Separation Techniques for Compound Isolation and Purity
The isolation and purification of individual enantiomers of chiral compounds, as well as the assessment of their chemical purity, are critical steps in the development of new chemical entities. For this compound, a chiral amine, various chromatographic techniques are employed to achieve these goals. This section details the application of chiral supercritical fluid chromatography for resolving its enantiomers and the use of preparative and analytical column chromatography for its isolation and purity determination.
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and lower backpressures. nih.govresearchgate.net The mobile phase in SFC typically consists of supercritical carbon dioxide, often modified with a small amount of a polar organic solvent such as methanol or ethanol, to modulate the elution strength.
The enantiomeric resolution of this compound can be achieved using a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral separation of a broad range of compounds, including amines. The selection of the appropriate CSP and the optimization of chromatographic conditions, such as the composition of the mobile phase, temperature, and backpressure, are crucial for achieving baseline separation of the enantiomers.
Table 1: Illustrative Chiral SFC Method for Enantiomeric Resolution of this compound
| Parameter | Value |
|---|---|
| Instrumentation | Supercritical Fluid Chromatography System |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |
| Gradient | Isocratic elution with 15% Methanol |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Preparative and Analytical Column Chromatography
Column chromatography is a fundamental technique for the purification and purity assessment of synthesized chemical compounds. Depending on the scale and purpose, it can be categorized as either preparative or analytical.
Preparative Column Chromatography
The primary goal of preparative column chromatography is to isolate and purify a desired compound from a reaction mixture. In the context of the synthesis of this compound, which can be synthesized via the reductive amination of 4,4-difluorocyclohexanone, preparative chromatography is essential for removing unreacted starting materials, by-products, and other impurities.
Typically, silica gel is used as the stationary phase, and a solvent system of appropriate polarity is chosen to achieve separation. A common mobile phase for the purification of amines on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with the addition of a small amount of a basic modifier like triethylamine to prevent peak tailing. The following table provides a hypothetical example of a preparative column chromatography method for the purification of this compound.
Table 2: Illustrative Preparative Column Chromatography Method for this compound Purification
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Dichloromethane / Methanol / Triethylamine (95:4.5:0.5) |
| Elution Mode | Isocratic |
| Loading | Crude product dissolved in a minimum amount of mobile phase |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization or staining |
| Outcome | Isolation of this compound with >95% purity |
Analytical Column Chromatography
Once the compound has been purified, analytical column chromatography, most commonly high-performance liquid chromatography (HPLC), is used to determine its purity. Analytical HPLC employs columns with smaller particle sizes and is performed at higher pressures compared to preparative chromatography, resulting in higher resolution and sensitivity.
For a basic compound like this compound, reversed-phase HPLC is a suitable method for purity analysis. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. An illustrative analytical HPLC method is detailed in the table below.
Table 3: Illustrative Analytical HPLC Method for Purity Determination of this compound
| Parameter | Value |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Outcome | A single major peak with a purity of ≥98% |
Structure Activity Relationship Sar and Derivatization Strategies for 1 4,4 Difluorocyclohexyl Ethan 1 Amine Analogues
Systematic Modification of the 4,4-Difluorocyclohexyl Moiety
The 4,4-difluorocyclohexyl group is a key feature of the molecule, serving as a lipophilic, metabolically stable bioisostere for other cyclic or aromatic systems. Its modification is a critical strategy for fine-tuning the molecule's interaction with biological targets.
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The gem-difluoro substitution at the 4-position of the cyclohexyl ring is particularly significant. This modification often increases lipophilicity and can block potential sites of metabolism (cytochrome P450-mediated hydroxylation) that might occur in a non-fluorinated cyclohexane (B81311) ring, thereby enhancing the compound's pharmacokinetic profile.
Further SAR exploration involves altering the fluorination pattern. While the 4,4-difluoro motif is common, investigating analogues with fluorine at other positions (e.g., 2,2-difluoro or 3,3-difluoro) could reveal different conformational preferences and electronic distributions, potentially leading to altered target engagement. Additionally, the introduction of other substituents on the cyclohexyl ring, such as methyl or hydroxyl groups, could probe specific pockets within a target's binding site, although such modifications might also re-introduce metabolic liabilities. The synthesis of analogues with varying substitution patterns is crucial for developing a comprehensive understanding of the SAR. nih.gov
Computational studies and NMR analysis are valuable tools for understanding the conformational dynamics of these derivatives. nih.gov A DFT-based conformational study, for instance, can reveal the preferred puckering of the six-membered ring. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The fixed orientation of the substituents on the ring can be exploited to achieve highly specific and potent interactions.
Functionalization of the Ethan-1-amine Side Chain
The primary amine of the ethan-1-amine side chain serves as a crucial chemical handle for derivatization, allowing for extensive modifications to modulate the compound's properties. iu.edunih.gov It can act as a hydrogen bond donor and a basic center, which are often key interactions for receptor binding and for determining the compound's ionization state and solubility.
Systematic changes to the length and structure of the alkyl chain connecting the amine to the difluorocyclohexyl ring can significantly impact biological activity. Homologation, or the extension of the chain, can alter the positioning of the basic amine group relative to the lipophilic ring, which may be critical for optimal interaction with a target protein. Branching the alkyl chain, for instance by adding a methyl group, can introduce steric constraints and may enhance selectivity for a particular target.
Table 1: Potential Modifications via Homologation and Branching
| Modification Type | Example Structure Name | Rationale for Modification |
|---|---|---|
| Homologation | 1-(4,4-Difluorocyclohexyl)propan-1-amine | Alters the distance between the amine and the lipophilic ring. |
| 1-(4,4-Difluorocyclohexyl)butan-1-amine | Further extends the linker to probe deeper binding pockets. | |
| Branching | 1-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine | Introduces steric bulk to enhance selectivity. |
These modifications are fundamental steps in exploring the SAR and can be guided by computational modeling to predict favorable interactions. nih.gov
The primary amine is readily converted into a wide array of other functional groups, allowing for the introduction of heteroatoms and the modulation of electronic and hydrogen-bonding properties. Acylation to form amides or sulfonylation to form sulfonamides can neutralize the basicity of the amine, which can affect cell permeability and target interactions. These groups also introduce hydrogen bond acceptors (the carbonyl or sulfonyl oxygens), providing new potential interactions with a biological target.
Table 2: Functional Group Derivatization of the Ethan-1-amine Moiety
| Derivative Class | Example Structure Name | Potential Impact on Properties |
|---|---|---|
| Amide | N-(1-(4,4-Difluorocyclohexyl)ethyl)acetamide | Neutralizes basicity; introduces H-bond acceptor. |
| Sulfonamide | N-(1-(4,4-Difluorocyclohexyl)ethyl)methanesulfonamide | Adds a strong H-bond acceptor group; can improve metabolic stability. |
| Urea | 1-(1-(4,4-Difluorocyclohexyl)ethyl)-3-methylurea | Introduces both H-bond donor and acceptor capabilities. |
| Secondary Amine | 1-(4,4-Difluorocyclohexyl)-N-methylethan-1-amine | Reduces H-bond donor capacity; may alter selectivity. |
Such derivatization strategies are essential for building libraries of compounds to comprehensively map the SAR and optimize for desired biological activity and physicochemical properties. nih.gov
Integration of the 1-(4,4-Difluorocyclohexyl)ethan-1-amine Scaffold into Complex Molecular Architectures
The this compound scaffold serves as a valuable building block for the synthesis of more complex and potent therapeutic agents. Its inherent properties—a conformationally restricted lipophilic moiety combined with a reactive primary amine—make it an attractive starting point for fragment-based drug design and lead optimization.
Similarly, the N-(4,4-difluorocyclohexyl) moiety has been integrated into naphthoquinone-furan-2-carboxamide hybrids designed as potential antitumor agents. mdpi.com These examples demonstrate the utility of the this compound scaffold in constructing larger molecules where the fluorinated ring provides a stable anchor and a favorable pharmacokinetic profile, while the amine function allows for covalent linkage to other pharmacophoric elements. This modular approach is a powerful strategy in modern drug discovery for generating novel chemical entities with tailored biological activities.
Elucidation of Structure-Activity Relationships in Derivatives
Understanding the SAR of the synthesized analogues is crucial for rational drug design. Key aspects to consider are the influence of the unique difluorocyclohexyl group and the modifications made to the amine moiety.
The introduction of fluorine into organic molecules can profoundly impact their properties. The gem-difluoro group on the cyclohexane ring of this compound is expected to exert significant stereoelectronic effects.
Conformational Rigidity: The presence of two fluorine atoms on the same carbon can constrain the conformational flexibility of the cyclohexane ring. mdpi.com This can lead to a preference for specific chair conformations, which in turn orients the ethylamine (B1201723) substituent in a more defined spatial arrangement. This pre-organization can be advantageous for binding to a specific biological target by reducing the entropic penalty upon binding.
Molecular Interactions: The highly electronegative fluorine atoms can alter the electronic distribution of the entire molecule. The C-F bond is highly polarized, creating a local dipole moment. These fluorine atoms can participate in non-covalent interactions, such as dipole-dipole interactions, and may act as weak hydrogen bond acceptors. beilstein-journals.org
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The presence of the gem-difluoro group can block potential sites of metabolic oxidation on the cyclohexane ring, thereby increasing the metabolic stability and pharmacokinetic half-life of the molecule.
Gauche Effect: In fluorinated aliphatic systems, hyperconjugative interactions between C-H or C-C sigma bonds and the C-F anti-bonding orbital (σ*) can lead to a preference for a gauche conformation. researchgate.netbeilstein-journals.org This effect can further influence the conformational landscape of the cyclohexane ring and the side chain.
| Property | Influence of 4,4-Difluoro Group | Potential Consequence for Biological Activity |
|---|---|---|
| Conformation | Increased ring rigidity; potential preference for specific chair forms due to stereoelectronic effects. mdpi.com | Reduced entropic penalty upon binding; more defined pharmacophore presentation. |
| Lipophilicity | Increases local lipophilicity around the substitution site. | Can enhance membrane permeability and binding to hydrophobic pockets. |
| Metabolic Stability | Blocks potential sites of CYP450-mediated oxidation on the ring. | Increased in vivo half-life and bioavailability. |
| pKa of Amine | Inductive electron-withdrawing effect can lower the basicity (pKa) of the distal amine group. | Alters the ionization state at physiological pH, affecting receptor interactions and solubility. |
| Molecular Interactions | Can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor. beilstein-journals.org | Provides additional points of interaction within a binding site. |
Modifying the primary amine group is a cornerstone of SAR studies, as this group is often crucial for target engagement, particularly through salt-bridge formation and hydrogen bonding.
Hydrogen Bonding: Converting the primary amine (a hydrogen bond donor and acceptor) to a secondary or tertiary amine, or to an amide or sulfonamide, systematically alters its hydrogen bonding capacity. A primary amine has two donor protons, a secondary amine has one, and a tertiary amine has none. Amides have one donor proton but a different acceptor character. This modulation is key to probing the specific hydrogen bonding requirements of a receptor's binding pocket.
Basicity and Ionization: The basicity of the nitrogen atom is critical for its interaction with acidic residues (e.g., aspartate, glutamate) in a protein. Acylation to form an amide or sulfonamide significantly reduces basicity, eliminating the potential for ionic interactions. Alkylation to secondary or tertiary amines generally maintains or slightly increases basicity. Altering the pKa changes the proportion of the ionized form of the molecule at physiological pH, which affects both solubility and the ability to form ionic bonds. nih.gov
Steric Bulk: Adding substituents to the amine increases steric bulk. This can be used to probe the size and shape of the binding pocket. A larger group may introduce favorable van der Waals interactions or, conversely, cause steric clashes that reduce binding affinity.
| Modification Type | Example | Impact on H-Bonding | Impact on Basicity (pKa) | Potential Effect on Binding Profile |
|---|---|---|---|---|
| N-Alkylation | Secondary Amine (e.g., N-methyl) | Reduces H-bond donors (2 to 1) | Slight increase | Probes for space in binding pocket; alters donor/acceptor pattern. |
| N-Acylation | Amide (e.g., N-acetyl) | Reduces H-bond donors (2 to 1); adds H-bond acceptor (C=O) | Drastically reduced (becomes non-basic) | Eliminates ionic interactions; introduces new H-bonding possibilities. |
| N-Sulfonylation | Sulfonamide (e.g., N-mesyl) | Reduces H-bond donors (2 to 1); adds H-bond acceptors (SO₂) | Drastically reduced (becomes non-basic/acidic) | Eliminates ionic interactions; introduces strong H-bond acceptors. |
| Urea/Thiourea Formation | Urea (e.g., reaction with an isocyanate) | Maintains H-bond donors; adds H-bond acceptor (C=O) | Drastically reduced (becomes non-basic) | Creates a rigid, planar unit with distinct H-bonding vectors. |
Pharmacological Research and Biomedical Applications of 1 4,4 Difluorocyclohexyl Ethan 1 Amine in Medicinal Chemistry
Significance in Contemporary Drug Discovery Pipelines
The strategic incorporation of fluorinated motifs into drug candidates has become a cornerstone of modern medicinal chemistry. The 1-(4,4-difluorocyclohexyl)ethan-1-amine scaffold has gained prominence due to its ability to confer desirable physicochemical and pharmacological properties to parent molecules.
Utility as a Privileged Scaffold for Bioactive Compounds
The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. nih.govnih.gov These scaffolds provide a versatile platform for the generation of compound libraries with a higher probability of yielding bioactive molecules. The this compound structure can be considered a privileged fragment due to the advantageous properties conferred by the difluorocyclohexyl group. This moiety can be found in a variety of biologically active compounds, indicating its broad utility in interacting with different protein targets. nih.govresearchgate.net The rigid, three-dimensional nature of the cyclohexane (B81311) ring, combined with the electronic effects of the fluorine atoms, allows for the precise spatial orientation of functional groups, which is crucial for effective drug-receptor interactions.
Strategic Role of Fluorine in Enhancing Drug-like Properties
The introduction of fluorine into drug candidates is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. The gem-difluoro group in this compound imparts several beneficial characteristics. nih.govtandfonline.com Fluorination can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This often leads to an increased half-life and improved bioavailability of the drug.
| Property Enhanced by Fluorine | Impact on Drug-like Characteristics |
| Metabolic Stability | Increased half-life, improved bioavailability |
| Lipophilicity | Modulated membrane permeability and target binding |
| Acidity/Basicity (pKa) | Optimized solubility and absorption |
| Binding Affinity | Enhanced interactions with target proteins |
| Conformational Control | Favorable orientation for receptor binding |
Investigation of Specific Biological Targets and Disease Areas
The this compound scaffold has been incorporated into molecules targeting a range of biological pathways implicated in various diseases, from metabolic disorders to neurological conditions and cancer.
Cannabinoid CB1 Receptor Antagonism and Related Therapeutic Explorations
Structure-activity relationship (SAR) studies on classical cannabinoids have also explored the effects of fluorine substitution. nih.gov These studies highlight the significant impact that fluorine can have on CB1 receptor binding affinity, although the effects can be position-dependent. The use of the difluorocyclohexyl scaffold in this area underscores the ongoing effort to develop safer and more effective treatments for metabolic diseases by fine-tuning the properties of CB1 receptor modulators.
Potentiation of Kv7 Potassium Channels for Neurological Disorders
Voltage-gated potassium channels of the Kv7 family (KCNQ) are crucial for regulating neuronal excitability. frontiersin.org Activators of these channels, also known as Kv7 openers, have therapeutic potential for treating neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. Retigabine, a known Kv7 activator, has demonstrated the clinical potential of this mechanism.
In the development of novel Kv7 channel activators, the 4,4-difluorocyclohexyl group has been identified as a beneficial structural motif. Specifically, in a series of cyclohexamide-based Kv7 activators, the inclusion of a gem-difluoro substitution on the cyclohexyl ring was found to increase metabolic stability. nih.gov This highlights the strategic use of the difluorocyclohexyl scaffold to address the metabolic liabilities of potential drug candidates, a critical step in the optimization of lead compounds for neurological disorders. While a direct synthetic lineage from this compound is not explicitly detailed in the available literature for this target, the principle of using this fluorinated scaffold to enhance drug-like properties is clearly demonstrated.
| Kv7 Activator Series | Key Structural Feature | Reported Advantage |
| Cyclohexamides | gem-difluorosubstitution | Increased metabolic stability |
Inhibition of the Ras/Raf/MEK/MAPK Signaling Pathway in Oncology Research
The Ras/Raf/MEK/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. nih.govwikipedia.org Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development. nih.goveur.nl Inhibitors targeting key kinases in this cascade, such as RAF and MEK, have shown clinical efficacy in certain cancer types.
While specific inhibitors of the Ras/Raf/MEK/MAPK pathway directly synthesized from this compound are not prominently featured in the reviewed scientific literature, the utility of fluorinated scaffolds in oncology drug discovery is well-established. The incorporation of fluorine can enhance the potency and selectivity of kinase inhibitors and improve their pharmacokinetic properties. The 4,4-difluorocyclohexyl moiety, as a metabolically robust and conformationally defined scaffold, represents a valuable building block for the future design of novel inhibitors targeting this critical cancer pathway. Further exploration in this area could lead to the development of new therapeutic agents with improved efficacy and safety profiles for the treatment of various cancers.
Indoleamine-2,3-dioxygenase (IDO) Antagonism in Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. nih.govaacrjournals.org Many human cancers overexpress IDO1 in tumor cells, stromal cells, and immune cells, which is often associated with a poor prognosis. aacrjournals.org
The immunosuppressive function of IDO1 is twofold: the depletion of tryptophan in the local tumor microenvironment inhibits the proliferation and function of effector T-cells, which are highly sensitive to tryptophan levels. nih.govoncotarget.com Secondly, the accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the generation and recruitment of regulatory T-cells (Tregs), further dampening the anti-tumor immune response. nih.gov By co-opting the IDO1 pathway, tumors can evade immune surveillance and destruction. frontiersin.org
This central role in tumor immune escape has validated IDO1 as a significant target for cancer immunotherapy. nih.gov The therapeutic strategy involves inhibiting the enzymatic activity of IDO1 to restore tryptophan levels and reduce immunosuppressive kynurenines, thereby reactivating anti-tumor T-cell responses. Preclinical studies have demonstrated that pharmacological inhibition of IDO1 can enhance the efficacy of cytotoxic chemotherapy, radiotherapy, and other immunotherapies, including immune checkpoint inhibitors targeting PD-1/PD-L1 and CTLA-4. nih.govtandfonline.com While IDO1 inhibitors have shown limited efficacy as monotherapies in established tumors, their synergistic effect in combination regimens has been a major focus of research. tandfonline.com
Small-molecule inhibitors of IDO1, such as Epacadostat and Navoximod, have been developed and evaluated in clinical trials. nih.govoncotarget.com The development of new chemical entities targeting IDO1 often involves the exploration of novel scaffolds, including those with fluorinated carbocyclic motifs like the 4,4-difluorocyclohexyl group found in this compound, to optimize potency, selectivity, and pharmacokinetic properties.
Main Protease (Mpro) Inhibition in Antiviral Drug Development
The Main Protease (Mpro), also known as the 3C-like protease (3CLpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.gov This viral cysteine protease is responsible for cleaving the large polyproteins (pp1a and pp1ab) translated from the viral RNA into numerous non-structural proteins (NSPs). mdpi.com These NSPs are vital components of the viral replication and transcription complex. Because Mpro activity is indispensable for the viral life cycle, it is a prime target for the development of antiviral drugs. nih.govrsc.org Furthermore, since there are no human proteases with a similar cleavage specificity, inhibitors targeting Mpro are expected to have a high selectivity and a low risk of off-target effects. mdpi.com
The inhibition of SARS-CoV-2 Mpro blocks the processing of the viral polyproteins, thereby preventing the formation of a functional replication complex and halting viral replication. nih.gov This mechanism has been successfully exploited with the development of drugs like nirmatrelvir (B3392351) (a component of Paxlovid). Research in this area focuses on creating both covalent and non-covalent inhibitors, often peptidomimetics that mimic the natural substrate of the protease. nih.govnih.gov
The design of novel Mpro inhibitors is an active area of research, with computational and synthetic chemistry efforts aimed at identifying new scaffolds that can effectively bind to the enzyme's active site. rsc.org Structural motifs like the 4,4-difluorocyclohexyl group are of interest in medicinal chemistry for their ability to serve as bioisosteres, improve metabolic stability, and enhance binding interactions within protein targets, making derivatives of compounds like this compound potential starting points for the synthesis of new antiviral agents.
Preclinical Evaluation and Pharmacological Profiling Methodologies
The preclinical assessment of drug candidates targeting IDO1 or Mpro involves a tiered approach, utilizing a combination of in vitro and in vivo models to establish potency, selectivity, mechanism of action, and preliminary efficacy.
In Vitro and In Vivo Study Designs
For IDO1 Antagonism:
In Vitro Study Designs: The initial evaluation of potential IDO1 inhibitors relies heavily on cell-based assays. A common model uses human cancer cell lines, such as the ovarian cancer cell line SKOV-3, in which IDO1 expression is induced by treatment with interferon-gamma (IFNγ). oncotarget.com The primary endpoint of this assay is the measurement of kynurenine secreted into the cell culture medium, typically quantified by ELISA or LC-MS. nih.gov To assess the functional immunological consequence of IDO1 inhibition, co-culture assays are employed. In these systems, IDO1-expressing cancer cells are cultured with immune cells, such as the Jurkat T-cell line or primary human peripheral blood mononuclear cells (PBMCs). oncotarget.compnas.org The restoration of T-cell activation and proliferation in the presence of an IDO1 inhibitor serves as a key functional readout. oncotarget.com
For Mpro Inhibition:
In Vitro Study Designs: The primary assessment of Mpro inhibitors is conducted using enzymatic assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay, which utilizes a synthetic peptide substrate containing a fluorophore and a quencher. nih.govnih.gov Cleavage of the substrate by Mpro separates the pair, resulting in a measurable fluorescent signal, and the inhibitory activity is determined by the reduction in this signal. frontiersin.org Following enzymatic assays, compounds are tested for their ability to inhibit viral replication in cell culture. Cell lines permissive to SARS-CoV-2 infection, such as Vero E6 cells, are infected with the virus and treated with the inhibitor. nih.gov The antiviral activity is quantified by measuring the reduction in viral load (e.g., via qPCR or plaque assay) or the inhibition of the virus-induced cytopathic effect (CPE), from which an EC50 (half-maximal effective concentration) value is derived. nih.govnih.gov
In Vivo Study Designs: Efficacious compounds from in vitro studies are evaluated in animal models of SARS-CoV-2 infection. The most common models utilize transgenic mice expressing the human ACE2 receptor (K18-hACE2), which renders them susceptible to the virus. news-medical.net Following infection, mice are treated with the Mpro inhibitor, and key endpoints include the reduction of viral titers in the lungs and other tissues, alleviation of lung pathology, and improved survival. news-medical.netnih.gov
| Target | Study Type | Model System | Primary Endpoint(s) | Example Compound(s) Evaluated |
| IDO1 | In Vitro | IFNγ-stimulated SKOV-3 cells | Kynurenine production | Epacadostat, BMS-986205 oncotarget.com |
| IDO1 | In Vitro | Cancer cell/T-cell co-culture | T-cell activation/proliferation | Epacadostat, BMS-986205 oncotarget.com |
| IDO1 | In Vivo | Syngeneic mouse tumor models (e.g., MC38) | Tumor growth inhibition, survival | M4112 bmj.com |
| Mpro | In Vitro | Recombinant Mpro enzyme + FRET substrate | Enzymatic inhibition (IC50) | GC376, Boceprevir nih.govnih.gov |
| Mpro | In Vitro | SARS-CoV-2 infected Vero E6 cells | Viral replication inhibition (EC50) | Nirmatrelvir, Boceprevir mdpi.comnih.gov |
| Mpro | In Vivo | K18-hACE2 transgenic mice | Reduction in lung viral load, reduced pathology | Nirmatrelvir mdpi.com |
Assays for Target Engagement and Pathway Modulation
Confirming that a drug candidate interacts with its intended target within a cellular or organismal context and modulates the relevant biological pathway is crucial.
IDO1 Target Engagement and Pathway Modulation: A direct method to confirm that an inhibitor binds to IDO1 inside cells is the Cellular Thermal Shift Assay (CETSA). sygnaturediscovery.com This assay measures the thermal stability of the target protein in the presence of a ligand; binding of the inhibitor typically stabilizes the protein, leading to a higher melting temperature. For pathway modulation, the key pharmacodynamic (PD) biomarkers are the substrate and products of the IDO1 enzyme. In both preclinical animal models and human clinical trials, the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tumor tissue is measured. nih.govbmj.com Effective IDO1 inhibition leads to a significant decrease in this ratio, providing direct evidence of on-target activity. bmj.com
Mpro Target Engagement and Pathway Modulation: To confirm target engagement in a cellular environment, specialized reporter assays have been developed. The FlipGFP Mpro assay, for instance, utilizes a reporter protein that fluoresces only when Mpro is inhibited, allowing for the characterization of an inhibitor's cellular activity. nih.govacs.org Pathway modulation is directly assessed through antiviral assays that measure the end result of inhibiting the viral replication pathway. Assays quantifying the reduction in viral yield or the prevention of the cytopathic effect provide robust confirmation that the inhibitor is effectively disrupting the viral life cycle downstream of Mpro engagement. nih.gov
| Target | Assay Type | Methodology | Purpose |
| IDO1 | Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced changes in protein thermal stability. sygnaturediscovery.com | Confirms intracellular target engagement. |
| IDO1 | Pharmacodynamic (PD) Biomarker Assay | Measures Tryptophan and Kynurenine levels (e.g., via LC-MS) in plasma or tissue. bmj.com | Quantifies pathway modulation (Kyn/Trp ratio). |
| Mpro | Cell-Based Reporter Assay (e.g., FlipGFP) | A reporter protein fluoresces when Mpro activity is inhibited. acs.org | Confirms target engagement in living cells. |
| Mpro | Viral Yield Reduction Assay | Quantifies infectious virus particles produced by cells after treatment. nih.gov | Measures functional outcome of pathway inhibition. |
Computational and Theoretical Chemistry Studies on 1 4,4 Difluorocyclohexyl Ethan 1 Amine
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 1-(4,4-Difluorocyclohexyl)ethan-1-amine, these approaches are crucial for elucidating its three-dimensional structure and dynamic behavior, which are fundamental to its chemical and biological properties.
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. scienceopen.com Methods like Density Functional Theory (DFT) and ab initio calculations are foundational for this analysis.
DFT, which approximates the complex many-electron problem by using the electron density, is often favored for its balance of accuracy and computational efficiency, making it suitable for analyzing molecules of this size. researchgate.net For this compound, DFT calculations can determine key electronic properties:
Electron Distribution and Molecular Electrostatic Potential (MEP): The two highly electronegative fluorine atoms at the C4 position of the cyclohexyl ring create a significant region of negative electrostatic potential. Conversely, the amine group's lone pair of electrons and the adjacent hydrogen atoms represent a nucleophilic and electrophilic region, respectively. An MEP map would visually highlight these areas, indicating sites prone to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. For this amine, the HOMO is likely localized around the nitrogen atom's lone pair, while the LUMO may be distributed across the C-F bonds.
Dipole Moment: The gem-difluoro substitution breaks the symmetry of the cyclohexane (B81311) ring, and along with the polar amine group, results in a significant molecular dipole moment. Quantum calculations can predict the magnitude and direction of this dipole, which influences solubility, intermolecular interactions, and binding to biological targets.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational cost. researchgate.net These methods can be used to benchmark DFT results for greater confidence in the predicted electronic properties.
| Calculated Electronic Property | Predicted Significance for this compound |
| HOMO Energy | Indicates the electron-donating capability, likely centered on the amine group. |
| LUMO Energy | Reflects the electron-accepting ability, influenced by the C-F antibonding orbitals. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | A non-zero value is expected, influencing solubility and intermolecular forces. |
| MEP Surface | Reveals sites for non-covalent interactions, with negative potential near the fluorine atoms and positive potential near the amine protons. |
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. chemistrysteps.com
The difluorocyclohexyl ring predominantly adopts a chair conformation to minimize angle and torsional strain. chemistrysteps.com However, the presence of substituents introduces energetic differences between conformers:
Ring Conformation: The gem-difluoro substitution at the C4 position does not introduce the axial-equatorial isomerism seen in monosubstituted cyclohexanes for the fluorine atoms themselves. However, it influences the ring's puckering and the energetic landscape. The C-F bonds are shorter than C-H bonds and the fluorine atoms are highly electronegative, which can affect the stability of the chair conformation relative to other forms like the twist-boat. researchgate.net
Substituent Orientation: The 1-ethan-1-amine group can be positioned either axially or equatorially on the cyclohexane ring. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens. researchgate.net Computational calculations can precisely quantify the energy difference between the axial and equatorial conformers, predicting the equilibrium population of each. The fluorine atoms can influence this preference through long-range electrostatic interactions.
Side-Chain Rotation: Rotations around the single bonds of the ethanamine side chain (the C-C bond between the ring and the ethyl group, and the C-N bond) lead to additional rotamers. The relative energies of these rotamers determine the preferred orientation of the amine group relative to the ring.
Computational methods, such as potential energy surface (PES) scans, can be performed where bond angles and dihedrals are systematically varied to identify all low-energy conformers and the transition states that separate them. beilstein-journals.org This analysis provides a complete picture of the molecule's flexibility and the shapes it is most likely to adopt.
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of the molecule. mdpi.com
NMR Spectroscopy: DFT calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR with considerable accuracy. The predicted shifts are highly sensitive to the molecule's conformation. For instance, the chemical shifts of the axial and equatorial protons on the cyclohexane ring are expected to be different. The ¹⁹F NMR chemical shift is a key identifier for fluorinated compounds.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. nih.gov This allows for the assignment of experimental absorption bands to specific molecular motions, such as N-H stretching of the amine group, C-F stretching of the difluoro group, and various C-H bending and stretching modes of the alkyl framework.
Collision Cross Section (CCS): Computational methods can predict the CCS, a measure of an ion's size and shape in the gas phase, which is relevant for ion mobility-mass spectrometry. Predicted CCS values for different adducts of this compound are available in public databases. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 164.12453 | 134.6 |
| [M+Na]⁺ | 186.10647 | 140.2 |
| [M-H]⁻ | 162.10997 | 134.6 |
| [M+K]⁺ | 202.08041 | 138.7 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
Reactivity can also be predicted using indices derived from quantum calculations. Fukui functions or MEP maps can identify the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for understanding the molecule's chemical behavior. scienceopen.com
Structure-Property Relationship (SPR) Modeling
SPR modeling aims to find a mathematical relationship between the chemical structure of a compound and its properties, including biological activity or physicochemical characteristics.
QSAR is a computational technique that attempts to correlate the biological activity (or other properties) of a series of compounds with their structural or physicochemical descriptors. nih.gov While a QSAR study requires data on a set of structurally related molecules, the principles can be applied to understand the potential contributions of this compound in such a model.
To build a QSAR model for a series of analogs based on this scaffold, one would first calculate a variety of molecular descriptors: researchgate.netnih.gov
Electronic Descriptors: These are derived from quantum chemical calculations and include dipole moment, HOMO/LUMO energies, and atomic charges. They describe a molecule's electronic characteristics.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: The most common is the partition coefficient (LogP), which describes a molecule's lipophilicity. The fluorine atoms in the title compound are known to significantly increase lipophilicity.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Once these descriptors are calculated for a library of compounds with known activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. researchgate.net Such a model could elucidate which properties of the this compound scaffold are most important for a given biological activity. For example, a QSAR study might reveal that the lipophilicity conferred by the difluorocyclohexyl group is a key driver for activity. fda.gov
| Descriptor Class | Example Descriptors for this compound | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Governs electrostatic and orbital-based interactions with a target. |
| Steric | Molecular Weight, Molar Volume, Surface Area | Defines how the molecule fits into a binding site. |
| Hydrophobic | Calculated LogP (XlogP) | Influences membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular size, shape, and branching. |
In the context of drug discovery, computational models of this compound can be used in both ligand-based and structure-based design. nih.gov
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of molecules known to be active. By analyzing the common structural features and conformational preferences of these active molecules, a pharmacophore model can be developed. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups) required for activity. The this compound scaffold could serve as a template, where the amine group acts as a hydrogen bond donor or a positively charged center, and the difluorocyclohexyl group serves as a bulky, lipophilic moiety.
Structure-Based Design: When the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR), molecular docking can be used to predict the binding mode and affinity of this compound. researchgate.net In a docking simulation, the molecule is placed into the active site of the protein, and its conformation and orientation are optimized to maximize favorable interactions. The difluorocyclohexyl group could be particularly important, potentially increasing binding affinity by displacing water molecules (hydrophobic effect) or forming specific interactions with the protein backbone or side chains. The fluorine atoms can also enhance metabolic stability, a desirable property in drug candidates. nih.gov
Advanced Simulation Techniques in Drug Design
Advanced simulation techniques are crucial in modern drug discovery for predicting the behavior of molecules and their interactions with biological systems. These methods save considerable time and resources by modeling molecular interactions at an atomic level.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how a ligand, such as a derivative of this compound, might bind to a protein target. By simulating the dynamic interactions between the compound and the target's active site, researchers can predict binding affinities, conformational changes, and the stability of the resulting complex.
While no specific MD simulation studies have been published for this compound itself, the principles of this technique would be applicable. A hypothetical MD simulation study could involve the parameters outlined in the table below.
| Parameter | Description |
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms or molecules. Common choices include AMBER, CHARMM, and GROMACS. |
| Solvent Model | Explicit water models (e.g., TIP3P, SPC/E) are typically used to simulate the aqueous environment of biological systems. |
| System Setup | The initial coordinates of the compound and its target protein would be placed in a simulation box, solvated, and ionized to mimic physiological conditions. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds, depending on the process being studied. |
| Analysis | Trajectories are analyzed to determine binding modes, interaction energies, and structural stability (e.g., RMSD, RMSF). |
This table represents a general methodology for MD simulations and does not reflect data from actual studies on this compound.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.
Should this compound be used as a scaffold in a virtual screening campaign, the process would generally follow these steps:
Library Preparation: A database of compounds, including derivatives of the lead scaffold, would be prepared with correct 3D structures and ionization states.
Target Preparation: The 3D structure of the biological target would be obtained and prepared for docking, which includes defining the binding site.
Docking and Scoring: The compound library would be docked into the target's binding site, and each compound's pose would be evaluated using a scoring function to estimate its binding affinity.
Hit Selection and Optimization: The top-scoring compounds ("hits") would be selected for further experimental validation. Lead optimization would then involve iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
A study on a derivative, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, identified it as a potent PARP1/2 inhibitor, suggesting the therapeutic potential of the 4,4-difluorocyclohexyl moiety. However, the specific virtual screening and lead optimization strategies for this compound are not detailed in the available literature.
Q & A
Q. What are the recommended synthetic routes for 1-(4,4-Difluorocyclohexyl)ethan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination of 4,4-difluorocyclohexanone with ethylamine derivatives. Key steps include:
- Cyclohexanone functionalization : Fluorination via halogen exchange or direct fluorination of cyclohexene precursors (e.g., using DAST or XeF₂) .
- Reductive amination : Use of sodium cyanoborohydride or hydrogenation with palladium catalysts under controlled pH (pH 4–6) to stabilize intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Q. Optimization strategies :
- Vary solvents (e.g., methanol vs. THF) to improve yield.
- Adjust temperature (25–60°C) to balance reaction rate and byproduct formation.
- Monitor reaction progress via TLC or GC-MS to identify incomplete conversions .
Q. What analytical techniques are critical for characterizing this compound?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Target selection : Prioritize receptors with known amine affinity (e.g., GPCRs, serotonin/dopamine transporters) .
- Analog synthesis : Modify substituents (e.g., replace difluoro with chloro or methyl groups) to probe steric/electronic effects.
- Binding assays : Use radiolabeled ligands (³H/¹⁴C) or fluorescence polarization to quantify affinity (Kd values).
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
- Data interpretation : Compare logP, pKa, and steric bulk to correlate physicochemical properties with activity .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Q. What computational methods are suitable for predicting the collision cross-section (CCS) and conformational dynamics of this compound?
- Molecular dynamics (MD) : Simulate low-energy conformers in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS .
- CCS prediction : Apply trajectory method (TM) or projection approximation (PA) in IM-MS software (e.g., MOBCAL) .
- Key parameters :
- Dielectric constant : Adjust for solvent effects on dipole moment.
- Van der Waals radii : Use optimized values for fluorine atoms .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Dosing regimen : Administer via intravenous (IV) and oral routes in rodent models to assess bioavailability.
- Sample collection : Use LC-MS/MS to measure plasma concentrations at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Metabolite profiling : Identify phase I/II metabolites via high-resolution mass spectrometry (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
